Temazepam-d8
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Overview
Description
Temazepam-d8 is a deuterated form of temazepam, a benzodiazepine derivative commonly used for its sedative and hypnotic properties. The deuterium atoms in this compound replace the hydrogen atoms in the parent compound, making it useful as an internal standard in analytical chemistry, particularly in mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Temazepam-d8 involves the incorporation of deuterium atoms into the temazepam molecule. One common method is the deuteration of N-Methyloxazepam, which is a precursor to temazepam. The reaction typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Temazepam-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace functional groups in the molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Temazepam-d8 is widely used in scientific research due to its stability and isotopic labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of temazepam and related compounds.
Pharmacokinetics: Helps in studying the metabolism and pharmacokinetics of temazepam in biological systems.
Forensic Toxicology: Employed in forensic laboratories to detect and quantify temazepam in biological samples.
Drug Development: Used in the development and testing of new benzodiazepine derivatives.
Mechanism of Action
Temazepam-d8, like its parent compound temazepam, acts as a gamma-aminobutyric acid (GABA) modulator. It binds to benzodiazepine receptors on the postsynaptic GABA neuron, enhancing the inhibitory effect of GABA on neuronal excitability. This results in increased neuronal membrane permeability to chloride ions, leading to hyperpolarization and stabilization of the neuron .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and hypnotic properties.
Oxazepam: A metabolite of diazepam with similar pharmacological effects.
Lorazepam: A benzodiazepine with anxiolytic and sedative properties.
Uniqueness
Temazepam-d8 is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. The presence of deuterium atoms enhances the stability and accuracy of mass spectrometric analyses, making it a valuable tool in research and forensic investigations .
Biological Activity
Temazepam-d8 is a deuterated form of temazepam, a benzodiazepine commonly used as a hypnotic agent for the treatment of insomnia. The incorporation of deuterium in the molecular structure alters its pharmacokinetic properties, potentially influencing its biological activity and metabolism. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.
This compound functions primarily as a positive allosteric modulator of the GABA-A receptors in the central nervous system (CNS). By binding to benzodiazepine receptors, it enhances the affinity of gamma-aminobutyric acid (GABA) for these receptors, leading to increased chloride ion influx into neurons. This hyperpolarization results in reduced neuronal excitability and produces various effects such as sedation, anxiolysis, and muscle relaxation .
Key Effects:
- Sedation and Hypnosis: this compound induces sleep by decreasing sleep latency and increasing total sleep time.
- Anxiolytic Effects: It reduces anxiety symptoms through its action on limbic structures.
- Anticonvulsant Activity: The compound exhibits anticonvulsant properties due to its influence on neuronal excitability.
Pharmacokinetics
The pharmacokinetic profile of this compound is similar to that of temazepam but with notable differences due to deuteration:
Parameter | Temazepam | This compound |
---|---|---|
Absorption | 90-100% after oral administration | Similar absorption rates |
Peak Plasma Concentration (Tmax) | 1.5 hours | Slightly altered Tmax |
Volume of Distribution | 1.40 L/kg | Potentially altered |
Metabolism | Primarily via glucuronidation | Similar metabolic pathway |
Elimination Half-life | 8-20 hours | Potentially extended |
This compound is expected to undergo similar metabolic pathways as temazepam, primarily through phase II metabolic reactions involving glucuronidation. However, the presence of deuterium may result in slower metabolic rates and altered pharmacokinetics .
Study 1: Sleep Laboratory Trials
In clinical trials comparing temazepam with placebo, patients receiving temazepam demonstrated significant improvements in sleep quality. A dose-dependent relationship was observed where higher doses led to greater increases in total sleep time and reductions in sleep latency. Notably, while slow-wave sleep was reduced, REM sleep remained unchanged .
Study 2: Toxicological Evaluation
In animal studies assessing the long-term effects of this compound, researchers noted varying mortality rates among different dosages. High doses resulted in increased mortality in male mice but not in females. Histological examinations revealed minimal hepatic lesions, suggesting a relatively low risk for significant organ toxicity at therapeutic levels .
Study 3: Genetic Toxicity Assessment
Research assessing the genetic toxicity of this compound indicated no significant increase in DNA strand breaks or mitotic spindle abnormalities across various test systems. This suggests that this compound may have a favorable safety profile regarding genotoxicity .
Properties
Molecular Formula |
C16H13ClN2O2 |
---|---|
Molecular Weight |
308.79 g/mol |
IUPAC Name |
7-chloro-3-hydroxy-5-(2,3,4,5,6-pentadeuteriophenyl)-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H13ClN2O2/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10/h2-9,15,20H,1H3/i1D3,2D,3D,4D,5D,6D |
InChI Key |
SEQDDYPDSLOBDC-JGUCLWPXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)C([2H])([2H])[2H])O)[2H])[2H] |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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